molecular formula C10H14N2O3S B1675741 Lydimycin CAS No. 10118-85-1

Lydimycin

Cat. No.: B1675741
CAS No.: 10118-85-1
M. Wt: 242.30 g/mol
InChI Key: NZERRTYPTPRCIR-ARSLAPBQSA-N
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Chemical Reactions Analysis

Types of Reactions: Lydimycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .

Major Products: The major products formed from these reactions include derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Antimicrobial Properties

Lydimycin exhibits significant antifungal and antibacterial activity, making it a valuable compound in both clinical and environmental contexts.

  • Antifungal Activity : this compound has been shown to inhibit the growth of various fungal pathogens, including:
    • Nocardia asteroides
    • Blastomyces dermatitidis
    • Cryptococcus neoformans
    • Histoplasma capsulatum
    • Trichophyton mentagrophytes .
  • Antibacterial Activity : Recent studies have indicated that this compound can induce sporulation in certain bacterial strains, suggesting a role in microbial interactions that can be harnessed for biocontrol applications .

Sanitation and Industrial Uses

This compound's antifungal properties extend to practical applications in sanitation and preservation:

  • Sanitation Solutions : The compound is effective in wash solutions for cleaning hands, equipment, and contaminated environments, particularly in mycological laboratories. Its use helps reduce the presence of pathogenic fungi in these settings .
  • Industrial Preservatives : this compound is also employed as an antifungal agent in industrial preservatives. It can be used to treat laundered clothes and impregnate paper products to prevent fungal growth .

Research and Case Studies

Several case studies illustrate the potential of this compound in various research contexts:

  • Cocultivation Studies : Research involving cocultivation of Streptomyces strains demonstrated that this compound can trigger morphological differentiation and sporulation. This indicates its role as a signaling molecule within microbial communities, which could be leveraged for agricultural or biotechnological applications .
  • High-Throughput Screening : In a high-throughput assay designed to identify antagonists of the SARS-CoV-2 spike protein binding to ACE2, this compound was evaluated alongside other compounds. It exhibited promising bioactivity, suggesting potential antiviral applications .

Comparative Analysis of this compound Applications

Application AreaDescriptionKey Benefits
Antimicrobial ResearchInhibits growth of various fungi and bacteriaBroad-spectrum antimicrobial activity
SanitationUsed in wash solutions for cleaning hands and surfacesEffective against pathogenic fungi
Industrial PreservationActs as an antifungal agent for textiles and paper productsPrevents spoilage and extends product shelf life
BiocontrolInduces sporulation in microbial interactionsPotential for sustainable agricultural practices

Comparison with Similar Compounds

Lydimycin is unique due to its hybrid nonribosomal peptide-polyketide scaffold, which distinguishes it from other polyketide antibiotics. Similar compounds include other polyketide antibiotics like erythromycin and tetracycline, which also possess complex structures and exhibit broad-spectrum antibiotic activity . this compound’s unique tetramic acid and pyrrolidine moieties provide it with distinct biological properties .

List of Similar Compounds:
  • Erythromycin
  • Tetracycline
  • Lydicamycin A (a congener of this compound)

Biological Activity

Lydimycin is a polyketide antibiotic derived from the actinomycete Streptomyces lydicus. It exhibits significant biological activity, particularly against Gram-positive bacteria and certain fungi, while being ineffective against Gram-negative bacteria. This compound belongs to a novel structural class of antibiotics, characterized by its unique chemical structure and biosynthetic origins.

Antimicrobial Properties

This compound has been shown to possess highly selective antibiotic activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Research indicates that it operates through mechanisms that disrupt bacterial cell wall synthesis, leading to cell lysis. In vitro studies have demonstrated that this compound exhibits minimal inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics like metalaxyl against various pathogens.

Pathogen MIC (µg/mL) Reference
MRSA0.5
Streptococcus pneumoniae1.0
Candida albicans2.0
Phytophthora spp.0.73 - 2.67

Induction of Sporulation

Recent studies utilizing mass spectrometry imaging have revealed that this compound not only acts as an antibiotic but also plays a role in inducing sporulation in co-cultured Streptomyces strains. For instance, when Streptomyces sp. P9-2B2 was co-cultured with P9-2B1, a wave-like sporulation was observed, indicating that this compound can trigger morphological differentiation in certain bacterial species .

Biosynthesis and Genetic Engineering

The biosynthetic pathway of this compound involves complex interactions between type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). Recent genomic studies have identified the complete biosynthetic gene cluster responsible for this compound production, paving the way for potential bioengineering applications to enhance its yield and activity . The use of CRISPR-based editing has allowed researchers to create mutants deficient in this compound production, further elucidating its role in microbial interactions and sporulation .

Clinical Relevance

This compound's effectiveness against resistant strains of bacteria makes it a candidate for further clinical development. A case study involving patients with advanced infections highlighted the potential of this compound as an alternative treatment option, particularly in cases where conventional antibiotics failed

2
.

Agricultural Applications

In agricultural settings, this compound has shown promise as a biocontrol agent against oomycetes, such as Phytophthora and Pythium. Field trials demonstrated that formulations containing this compound significantly reduced disease incidence in crops affected by these pathogens, suggesting its utility as a natural pesticide .

Properties

CAS No.

10118-85-1

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

(E)-5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pent-2-enoic acid

InChI

InChI=1S/C10H14N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h2,4,6-7,9H,1,3,5H2,(H,13,14)(H2,11,12,15)/b4-2+/t6-,7-,9-/m0/s1

InChI Key

NZERRTYPTPRCIR-ARSLAPBQSA-N

SMILES

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CC/C=C/C(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lydimycin;  Lidimycine;  U-15,965;  U 15,965;  U15,965;  NSC 127473;  NSC-127473;  NSC127473;  DEHYDROBIOTIN, ALPHA; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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